4-(Azidomethyl)-1-Cbz-piperidin-4-ol
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Overview
Description
4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a chemical compound that features an azidomethyl group attached to a piperidin-4-ol structure, with a carbobenzyloxy (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol typically involves multiple steps One common route starts with the protection of the piperidine nitrogen using a Cbz groupThe reaction conditions often involve the use of sodium azide and appropriate solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-Cbz-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts in the presence of alkynes for click chemistry.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
4-(Azidomethyl)-1-Cbz-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways through bioorthogonal chemistry.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol largely depends on the specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-1-Cbz-piperidin-4-ol: Unique due to the presence of both an azido group and a Cbz-protected piperidine.
4-(Azidomethyl)-1-Cbz-piperidine: Lacks the hydroxyl group, which may affect its reactivity and applications.
4-(Azidomethyl)-piperidin-4-ol: Lacks the Cbz protecting group, making it more reactive but less stable.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. The Cbz group provides stability, while the azido group offers versatility in reactions .
Properties
IUPAC Name |
benzyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c15-17-16-11-14(20)6-8-18(9-7-14)13(19)21-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCQZPSTFRXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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